PU-H71 - 873436-91-0

PU-H71

Catalog Number: EVT-263034
CAS Number: 873436-91-0
Molecular Formula: C18H21IN6O2S
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PU-H71 (Zelavespib) is a synthetic, purine-scaffold molecule designed as a selective inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90) []. It is classified as a next-generation Hsp90 inhibitor with a unique preference for the tumor-enriched isoform of Hsp90 (teHsp90), which is primarily associated with oncogenic client proteins and abundant in cancer cells [, ]. PU-H71's selectivity for teHsp90 arises from its strong binding to the specific conformation of the ATP-binding domain of Hsp90 present in tumor cells []. This selective binding distinguishes PU-H71 from first-generation Hsp90 inhibitors, like geldanamycin analogues, which bind to both normal and tumor isoforms of Hsp90, leading to unwanted toxicity []. PU-H71 has demonstrated significant potential in preclinical studies across various cancers, including breast cancer [, ], lymphoma [, ], leukemia [, , , , , ], and myeloma [, ]. It has also shown efficacy against malaria by targeting Plasmodium falciparum Hsp90 (PfHsp90) [].

17-DMAG (17-Dimethylaminoethylamino-17-demethoxygeldanamycin)

Compound Description: 17-DMAG is a geldanamycin derivative and a well-known inhibitor of HSP90. It binds to the ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins. [] 17-DMAG has been tested in multiple myeloma preclinical models and clinical trials. []

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

Compound Description: 17-AAG is another geldanamycin analog and a potent HSP90 inhibitor. Similar to 17-DMAG, it competitively binds to the ATP-binding site of HSP90, inhibiting its function and promoting client protein degradation. []

Relevance: 17-AAG shares structural similarities with PU-H71 and 17-DMAG, as all three are HSP90 inhibitors. [] While 17-AAG has shown anti-myeloma activity, PU-H71 exhibits a more favorable selectivity profile for tumor cells. [, , ]

FITC-bound PU-H71 (F2)

Compound Description: This compound is a fluorescently labeled version of PU-H71, conjugated with fluorescein isothiocyanate (FITC). This modification allows for the detection and quantification of epichaperome abundance using flow cytometry. [, ]

Relevance: F2 is directly derived from PU-H71 and retains its binding affinity for the epichaperome, enabling researchers to assess the expression levels of the epichaperome in AML cells. [, ] This labeling strategy helps to predict sensitivity to PU-H71 therapy.

FITC-bound PU-H71 "Control" (F9)

Compound Description: F9 is a structurally modified version of FITC-bound PU-H71 designed as a negative control. The chemical alterations within F9 abolish its ability to bind to the epichaperome while maintaining its fluorescent properties. []

Relevance: F9 serves as a critical control in epichaperome detection assays, allowing researchers to differentiate between specific PU-H71 binding to the epichaperome and non-specific interactions. [] This comparison is essential for accurate quantification of epichaperome levels and prediction of PU-H71 sensitivity.

124I-PU-H71 (*PU-H71)

Compound Description: This radiolabeled form of PU-H71 incorporates Iodine-124, a radioactive isotope, enabling its use as a PET imaging agent. [, , ] 124I-PU-H71 retains the binding properties of PU-H71, allowing visualization and quantification of epichaperome levels in vivo.

Relevance: 124I-PU-H71 offers a non-invasive approach to measure tumor epichaperome expression, serving as a predictive biomarker for PU-H71 therapy response. [, ] Its development stems directly from the discovery and characterization of PU-H71 as an epichaperome inhibitor.

PU-HZ151

Compound Description: PU-HZ151 is a molecular isoform of PU-H71 designed to enhance brain penetration, addressing a limitation of PU-H71. []

Relevance: PU-HZ151 stems from PU-H71's structure and its promising anti-tumor activity. [] The modifications in PU-HZ151 aim to improve its ability to cross the blood-brain barrier, making it a potentially more effective treatment for brain tumors like DIPG.

Source and Classification

PU-H71 is classified as an HSP90 inhibitor, which falls under the category of targeted cancer therapies. It is derived from a series of compounds aimed at improving the efficacy of HSP90 inhibition while minimizing off-target effects. The compound has been studied extensively for its pharmacological properties and therapeutic potential in various malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of PU-H71 involves several key steps, primarily focusing on the incorporation of specific functional groups to enhance its binding affinity for HSP90. The compound is synthesized through a multi-step process that includes:

  1. Starting Materials: The synthesis begins with the preparation of precursors that contain the necessary functional groups for further modifications.
  2. Coupling Reactions: Various coupling reactions are employed, often utilizing palladium-catalyzed cross-coupling techniques to form carbon-sulfur bonds crucial for the final structure.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically exceeding 98% .

For example, one synthesis route involves the Boc-protection of a secondary amine followed by radioiodination, which allows for tracking and imaging applications in vivo .

Molecular Structure Analysis

Structure and Data

The molecular structure of PU-H71 can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂O₂S
  • Molecular Weight: Approximately 278.36 g/mol
  • Structural Features: PU-H71 contains an iodo-benzodioxole moiety linked to a sulfanyl group and an isopropylamino side chain, which are critical for its interaction with the HSP90 binding site .

The specific arrangement of these functional groups facilitates strong binding affinity to HSP90, allowing it to effectively inhibit its chaperone activity.

Chemical Reactions Analysis

Reactions and Technical Details

PU-H71 undergoes several chemical reactions during its synthesis and application:

  1. Radioiodination: A key reaction involves the iododestannylation of a trimethyltin precursor with sodium iodide, facilitated by chloramine-T. This step is crucial for creating radiolabeled versions of PU-H71 for imaging studies.
  2. Deprotection Reactions: Following radioiodination, Boc-deprotection is performed using hydrochloric acid, yielding the final active form of PU-H71 .
  3. Binding Interactions: In biological systems, PU-H71 binds to HSP90, leading to the degradation of client proteins involved in oncogenic signaling pathways .
Mechanism of Action

Process and Data

PU-H71 exerts its therapeutic effects primarily through:

  • Inhibition of HSP90: By binding to the N-terminal ATP-binding pocket of HSP90, PU-H71 disrupts the chaperone's function, leading to the destabilization and degradation of client proteins that are critical for tumor cell survival.
  • Pathway Disruption: The compound affects multiple signaling pathways including MAPK, PI3K/Akt, JAK/STAT, EGFR, and mTOR, which are often upregulated in cancer cells .

This multi-targeted approach allows PU-H71 to exhibit potent anti-tumor activity across various cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: PU-H71 exhibits moderate water solubility.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P (Partition Coefficient): The Log P value indicates favorable lipophilicity, enhancing cellular uptake.

Analyses using tools like SWISSADME have shown that PU-H71 adheres to Lipinski's rule of five, indicating good drug-likeness characteristics .

Applications

Scientific Uses

PU-H71 has several notable applications in scientific research and clinical settings:

  • Cancer Therapy: As an HSP90 inhibitor, it is being investigated for its efficacy against various cancers, particularly those resistant to conventional therapies.
  • Imaging Studies: Radiolabeled versions of PU-H71 are utilized in positron emission tomography (PET) imaging to study pharmacokinetics and biodistribution in vivo .
  • Biochemical Probes: Derivatives of PU-H71 are being developed as biochemical probes to study HSP90 complexes in live cells through affinity purification techniques .

Properties

CAS Number

873436-91-0

Product Name

PU-H71

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

Molecular Formula

C18H21IN6O2S

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Solubility

Soluble in DMSO

Synonyms

9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-
PU H71
PU-H71

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.